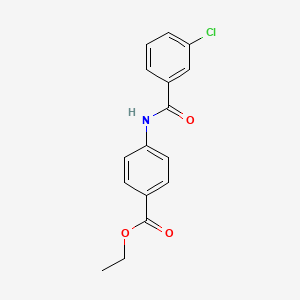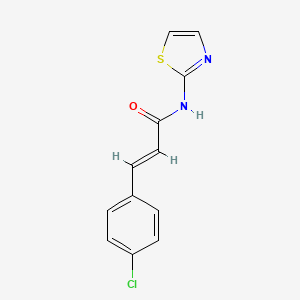![molecular formula C19H17BrN4O5 B11699435 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11699435.png)
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-{[3-cyano-4-(méthoxyméthyl)-6-méthylpyridin-2-yl]oxy}acétohydrazide est un composé organique complexe caractérisé par sa structure unique, qui comprend un fragment benzodioxole bromé et un cycle pyridine substitué par des groupes cyano et méthoxyméthyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-{[3-cyano-4-(méthoxyméthyl)-6-méthylpyridin-2-yl]oxy}acétohydrazide implique généralement un processus en plusieurs étapes. L'étape initiale comprend souvent la bromation du 1,3-benzodioxole pour introduire l'atome de brome en position 6. Ceci est suivi par la formation d'une base de Schiff par condensation du benzodioxole bromé avec un aldéhyde approprié. La dernière étape implique la réaction de la base de Schiff avec un dérivé hydrazide du composé pyridine dans des conditions contrôlées pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et la mise en œuvre de principes de chimie verte afin de réduire l'utilisation de réactifs et de solvants dangereux.
Analyse Des Réactions Chimiques
Types de réactions
La N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-{[3-cyano-4-(méthoxyméthyl)-6-méthylpyridin-2-yl]oxy}acétohydrazide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels, comme la réduction du groupe cyano en amine.
Substitution : L'atome de brome dans le cycle benzodioxole peut être substitué par d'autres nucléophiles par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le thiolate de potassium peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou des alcools, et les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle benzodioxole.
Applications de recherche scientifique
La N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-{[3-cyano-4-(méthoxyméthyl)-6-méthylpyridin-2-yl]oxy}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Le composé peut présenter une activité biologique, ce qui en fait un candidat potentiel pour la découverte et le développement de médicaments.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de la N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-{[3-cyano-4-(méthoxyméthyl)-6-méthylpyridin-2-yl]oxy}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety and the cyano-substituted pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)méthylidène]-2-{[3-cyano-4-(méthoxyméthyl)-6-méthylpyridin-2-yl]oxy}acétohydrazide
- N'-[(E)-(6-fluoro-1,3-benzodioxol-5-yl)méthylidène]-2-{[3-cyano-4-(méthoxyméthyl)-6-méthylpyridin-2-yl]oxy}acétohydrazide
Unicité
L'unicité de la N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)méthylidène]-2-{[3-cyano-4-(méthoxyméthyl)-6-méthylpyridin-2-yl]oxy}acétohydrazide réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence de l'atome de brome, en particulier, peut influencer la réactivité du composé et ses interactions avec les cibles biologiques, le différenciant de ses analogues chloro et fluoro.
Propriétés
Formule moléculaire |
C19H17BrN4O5 |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide |
InChI |
InChI=1S/C19H17BrN4O5/c1-11-3-13(8-26-2)14(6-21)19(23-11)27-9-18(25)24-22-7-12-4-16-17(5-15(12)20)29-10-28-16/h3-5,7H,8-10H2,1-2H3,(H,24,25)/b22-7+ |
Clé InChI |
WWLFYRQMXILOKJ-QPJQQBGISA-N |
SMILES isomérique |
CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3)C#N)COC |
SMILES canonique |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC3=C(C=C2Br)OCO3)C#N)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11699355.png)

![3-(1H-indol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11699371.png)
![6-chloro-3-[(2Z)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11699381.png)
![2-(4-chlorophenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11699388.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11699404.png)
![N'-[(3Z)-5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11699410.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699415.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11699421.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11699422.png)

![3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide](/img/structure/B11699433.png)


